molecular formula C12H12N2O B13190710 3-Cyclopropoxyisoquinolin-1-amine

3-Cyclopropoxyisoquinolin-1-amine

Cat. No.: B13190710
M. Wt: 200.24 g/mol
InChI Key: QJEYRKXHHIWCLT-UHFFFAOYSA-N
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Description

3-Cyclopropoxyisoquinolin-1-amine is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are nitrogen-containing heterocycles that are significant in various biological and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxyisoquinolin-1-amine can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylamines with appropriate reagents. For instance, a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with terminal acetylenes followed by a copper-catalyzed cyclization can yield isoquinoline derivatives . Another method involves the use of trifunctional aromatic ketones and primary amines under specific conditions .

Industrial Production Methods: Industrial production of isoquinoline derivatives often employs catalytic processes to enhance yield and efficiency. Methods such as microwave irradiation and green reaction protocols are also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropoxyisoquinolin-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring, especially at positions adjacent to the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Isoquinoline N-oxide.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Various substituted isoquinoline compounds depending on the nucleophile used.

Scientific Research Applications

3-Cyclopropoxyisoquinolin-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxyisoquinolin-1-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication in bacteria . This inhibition leads to the stabilization of enzyme-DNA complexes, ultimately causing bacterial cell death . The compound’s unique structure allows it to interact with these targets effectively, making it a potential candidate for antibacterial drug development.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical reactivity and potential biological activities. This structural modification can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

3-cyclopropyloxyisoquinolin-1-amine

InChI

InChI=1S/C12H12N2O/c13-12-10-4-2-1-3-8(10)7-11(14-12)15-9-5-6-9/h1-4,7,9H,5-6H2,(H2,13,14)

InChI Key

QJEYRKXHHIWCLT-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC3=CC=CC=C3C(=N2)N

Origin of Product

United States

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